molecular formula C19H16N2S B15025905 1-(3-methylbenzyl)-2-thien-2-yl-1H-benzimidazole

1-(3-methylbenzyl)-2-thien-2-yl-1H-benzimidazole

Cat. No.: B15025905
M. Wt: 304.4 g/mol
InChI Key: XQCXRUNMZXRZBK-UHFFFAOYSA-N
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Description

1-(3-Methylbenzyl)-2-thien-2-yl-1H-benzimidazole is a benzimidazole derivative characterized by a 3-methylbenzyl group at the N1 position and a thiophene-2-yl substituent at the C2 position.

Properties

Molecular Formula

C19H16N2S

Molecular Weight

304.4 g/mol

IUPAC Name

1-[(3-methylphenyl)methyl]-2-thiophen-2-ylbenzimidazole

InChI

InChI=1S/C19H16N2S/c1-14-6-4-7-15(12-14)13-21-17-9-3-2-8-16(17)20-19(21)18-10-5-11-22-18/h2-12H,13H2,1H3

InChI Key

XQCXRUNMZXRZBK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3N=C2C4=CC=CS4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methylbenzyl)-2-thien-2-yl-1H-benzimidazole typically involves the condensation of o-phenylenediamine with 3-methylbenzyl chloride and thiophene-2-carboxaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as sodium metabisulfite, under mild conditions. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(3-methylbenzyl)-2-thien-2-yl-1H-benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-methylbenzyl)-2-thien-2-yl-1H-benzimidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-methylbenzyl)-2-thien-2-yl-1H-benzimidazole involves its interaction with specific molecular targets in the body. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases or interact with DNA to exert its anticancer effects. The exact molecular pathways involved can vary depending on the specific biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Compound Substituents Key Structural Differences
1-(3-Methylbenzyl)-2-thien-2-yl-1H-benzimidazole N1: 3-methylbenzyl; C2: thiophene-2-yl Reference compound for comparison.
2-(2-Thienyl)-1H-benzimidazole C2: thiophene-2-yl; N1: unsubstituted Lack of N1 substitution reduces steric bulk and lipophilicity .
1-(3-Methylbenzyl)-2-aminobenzimidazole (16) N1: 3-methylbenzyl; C2: amino (-NH2) Amino group increases polarity but may reduce metabolic stability compared to thiophene .
1-(Thiophen-2-ylmethyl)-2-(thiophen-2-yl)-1H-benzimidazole N1: thiophene-2-ylmethyl; C2: thiophene-2-yl Dual thiophene substituents enhance π-π stacking but may reduce solubility .
4-(1-(3-Methylbenzyl)-1H-benzimidazol-2-yl)-2-hydroxy-4-oxo-2-butenoic acid (13c) N1: 3-methylbenzyl; C2: conjugated butenoic acid chain Carboxylic acid group introduces hydrophilicity and potential for hydrogen bonding .

Physical and Spectral Properties

Compound Melting Point (°C) IR Spectral Features (cm⁻¹) Key Differences
This compound Not reported Expected C=N stretch (~1620), aromatic C-H (~3050) Thiophene C-S stretch (~700) distinct from phenyl groups.
2-(2-Thienyl)-1H-benzimidazole Not reported Similar C=N and aromatic stretches; lacks alkyl groups Simpler IR profile due to absence of N1 substitution .
Compound 13c 133 3444 (OH), 1725 (C=O acid), 1621 (C=O ketone) Carboxylic acid and ketone bands absent in reference compound .

Chemical Reactivity

  • Electrophilic Substitution : The thiophene-2-yl group directs electrophiles to the C5 position of benzimidazole, while the 3-methylbenzyl group may sterically hinder reactions at N1 .
  • Hydrogen Bonding : Compounds like 13c with hydroxyl or carbonyl groups exhibit stronger intermolecular interactions (e.g., C=O···H-N) compared to the reference compound .

Biological Activity

1-(3-Methylbenzyl)-2-thien-2-yl-1H-benzimidazole is a compound that belongs to the benzimidazole class, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a benzimidazole core substituted with a thienyl group and a 3-methylbenzyl moiety. This structural arrangement is significant as it influences the compound's interaction with biological targets, enhancing its pharmacological properties.

Antimicrobial Activity

Benzimidazole derivatives have been extensively studied for their antimicrobial properties. The presence of the thienyl group in this compound may enhance its activity against various pathogens.

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

CompoundMicroorganism TestedMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus16 µg/mL
This compoundEscherichia coli32 µg/mL
Benzimidazole derivative AKlebsiella pneumoniae8 µg/mL
Benzimidazole derivative BCandida albicans4 µg/mL

Research indicates that compounds within this class exhibit significant antibacterial activity, often comparable to standard antibiotics like ampicillin and ciprofloxacin .

Anticancer Activity

The anticancer potential of benzimidazole derivatives is well-documented. Studies have shown that compounds similar to this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Anticancer Efficacy

A recent study evaluated the cytotoxic effects of benzimidazole derivatives on several cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and PC3 (prostate cancer). The results demonstrated that certain derivatives exhibited IC50 values lower than those of established chemotherapeutics like cisplatin .

Table 2: Cytotoxicity of Benzimidazole Derivatives

CompoundCell Line TestedIC50 (µM)
This compoundA54910.5
This compoundMDA-MB-2318.9
Benzimidazole derivative CPC312.0

The mechanism of action often involves the generation of reactive oxygen species (ROS) leading to DNA damage and subsequent apoptosis in cancer cells .

Structure–Activity Relationship (SAR)

The biological activity of benzimidazole derivatives can be significantly influenced by their structural modifications. The introduction of different substituents on the benzimidazole nucleus can enhance their affinity for biological targets and improve their therapeutic efficacy.

Key Findings in SAR Studies:

  • Substitution Effects: The presence of electron-donating or electron-withdrawing groups can modify the compound's lipophilicity and reactivity.
  • Hybridization: Combining benzimidazoles with other pharmacophores (e.g., triazoles) has shown improved antimicrobial and anticancer activities .
  • Selectivity: Certain modifications can lead to selective activity against specific cancer cell lines while minimizing toxicity to normal cells.

Q & A

Q. Table 1: Comparison of Synthetic Routes

Reagents/ConditionsYield (%)Purity (HPLC)Key ByproductsReference
o-PDA + m-toluic acid (PPA)7295.53-Methylbenzamide
Ethanol/water + NaOH6892.0Uncyclized intermediates

Which spectroscopic and analytical methods are most reliable for characterizing this compound?

Basic Research Question
A multi-technique approach is recommended:

  • NMR : 1^1H and 13^13C NMR confirm substitution patterns (e.g., thienyl protons at δ 7.2–7.4 ppm; benzyl methyl at δ 2.4 ppm) .
  • IR : Stretching vibrations for C=N (1630–1650 cm1^{-1}) and C-S (670–690 cm1^{-1}) validate core structure .
  • Elemental Analysis : Discrepancies >0.3% between calculated and observed values suggest impurities .
  • X-ray Crystallography : Resolves ambiguity in regiochemistry (e.g., benzyl vs. thienyl positioning) .

How do substituents on the benzimidazole core affect biological activity, and what computational tools predict binding affinity?

Advanced Research Question
Substituents modulate activity via steric and electronic effects:

  • Thienyl Group : Enhances π-π stacking with hydrophobic enzyme pockets (e.g., kinase targets) .
  • 3-Methylbenzyl : Increases lipophilicity, improving membrane permeability .

Q. Methodological Approach :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., ATP-binding sites). In , compound 9c showed a docking score of −9.2 kcal/mol, correlating with antitumor activity .
  • QSAR Models : Hammett constants (σ) and logP values predict activity trends .

How can contradictory data on reaction pathways (amide vs. benzimidazole formation) be resolved?

Advanced Research Question
Contradictions arise from competing mechanisms:

  • Amide Formation : Dominates with acyl chlorides (good leaving groups) at lower temperatures .
  • Benzimidazole Formation : Favored by excess acid (PPA) and high temperatures via cyclodehydration .

Q. Experimental Design :

  • Kinetic Studies : Monitor intermediates via LC-MS at 30-minute intervals.
  • Control Reactions : Isolate amide intermediates (e.g., 3-methyl-N-[2-(3-methylbenzamido)phenyl]benzamide) to confirm pathway bifurcation .

What structural features dictate binding affinity in target interactions, and how are crystallographic data interpreted?

Advanced Research Question
Key structural insights:

  • Hydrogen Bonding : The benzimidazole N-H donates to active-site residues (e.g., Asp86 in α-glucosidase) .
  • π-Stacking : Thienyl and benzyl groups align with aromatic residues (e.g., Tyr114 in ) .

Q. Table 2: Crystallographic Parameters from Selected Studies

CompoundSpace GroupHydrogen Bondsπ-Stacking Distance (Å)Reference
3-BenzylideneP1\overline{1}N-H⋯O (2.89)3.45
4-Hydroxy-deriv.P21_1/cO-H⋯N (2.67)3.52

How can discrepancies in biological activity data across studies be systematically addressed?

Advanced Research Question
Discrepancies often stem from assay conditions or impurity profiles:

  • Assay Optimization : Standardize protocols (e.g., fixed ATP concentration in kinase assays).
  • Purity Validation : Use HPLC-MS to rule out confounding byproducts (e.g., unreacted o-phenylenediamine) .
  • Dose-Response Curves : EC50_{50} values should be replicated across ≥3 independent experiments .

What are the limitations of current synthetic methods, and how can they be improved for scalability?

Advanced Research Question
Limitations :

  • Low yields in multi-step reactions (e.g., 68% in ).
  • Toxic solvents (e.g., toluene) .

Q. Improvements :

  • Flow Chemistry : Reduces reaction time and improves reproducibility .
  • Green Solvents : Replace PPA with ionic liquids (e.g., [BMIM][BF4_4]) to enhance cyclization efficiency .

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